molecular formula C8H14ClN3 B2726459 3-(1H-pyrazol-1-yl)piperidine hydrochloride CAS No. 1955541-57-7

3-(1H-pyrazol-1-yl)piperidine hydrochloride

Cat. No.: B2726459
CAS No.: 1955541-57-7
M. Wt: 187.67
InChI Key: OPJRPTKALQDYSZ-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H14N3Cl It is a derivative of piperidine and pyrazole, two important heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)piperidine hydrochloride typically involves the reaction of piperidine with pyrazole under specific conditions. One common method involves the cyclization of 1-(pyrazol-1-yl)alkan-1-ones with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by adding hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

3-(1H-pyrazol-1-yl)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function. The exact pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-3-yl)piperidine hydrochloride
  • 3-(3-chlorobenzyl)piperidine hydrochloride
  • 4-(1H-pyrazol-3-yl)benzaldehyde hydrochloride

Uniqueness

3-(1H-pyrazol-1-yl)piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

3-pyrazol-1-ylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-3-8(7-9-4-1)11-6-2-5-10-11;/h2,5-6,8-9H,1,3-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJRPTKALQDYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-57-7
Record name 3-(1H-pyrazol-1-yl)piperidine hydrochloride
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